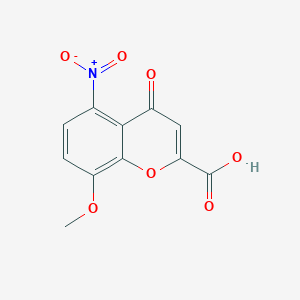
5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound that belongs to the class of chromene derivatives. It is a yellow crystalline powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid is not fully understood. However, it is believed to exert its anticancer activity through the inhibition of DNA topoisomerase II enzyme activity. This enzyme is essential for the replication and transcription of DNA, and its inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid has also been studied for its potential effects on various biochemical and physiological processes. It has been found to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid is its potential as an anticancer agent. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields such as materials science and environmental science. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid can be achieved through various methods. One of the most commonly used methods is the reaction of 5-nitro-8-methoxy-4H-chromen-4-one with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain the desired compound.
Applications De Recherche Scientifique
5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Nom du produit |
5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid |
|---|---|
Formule moléculaire |
C11H7NO7 |
Poids moléculaire |
265.18 g/mol |
Nom IUPAC |
8-methoxy-5-nitro-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO7/c1-18-7-3-2-5(12(16)17)9-6(13)4-8(11(14)15)19-10(7)9/h2-4H,1H3,(H,14,15) |
Clé InChI |
LFEJMAXMQJDPLO-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=C(O2)C(=O)O |
SMILES canonique |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B300235.png)

![4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid](/img/structure/B300239.png)
![4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine](/img/structure/B300240.png)

![4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B300242.png)
![N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300244.png)
![N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300245.png)





